molecular formula C15H24O2 B12669986 4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate CAS No. 94200-96-1

4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate

Cat. No.: B12669986
CAS No.: 94200-96-1
M. Wt: 236.35 g/mol
InChI Key: ULDRZFWQYAWGLO-CSNJMMPQSA-N
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Description

4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexylidene ring substituted with ethyl and methyl groups, and an acetate group attached to a butenyl chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate typically involves the following steps:

    Formation of the Cyclohexylidene Ring: The cyclohexylidene ring is formed through a cyclization reaction involving appropriate precursors such as ethyl and methyl-substituted cyclohexanones.

    Attachment of the Butenyl Chain: The butenyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with the cyclohexylidene ring to form the desired butenyl-substituted product.

    Acetylation: The final step involves the acetylation of the butenyl chain using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions replace the acetate group with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated cyclohexylidene derivatives.

    Substitution: Hydroxyl-substituted butenyl derivatives.

Scientific Research Applications

4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.

    4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl propionate: Similar structure but with a propionate group instead of an acetate group.

Uniqueness

4-(3-Ethyl-5-methylcyclohexylidene)-2-buten-1-yl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetate group makes it more reactive in certain chemical reactions compared to its hydroxyl or propionate analogs.

Properties

CAS No.

94200-96-1

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(E,4E)-4-(3-ethyl-5-methylcyclohexylidene)but-2-enyl] acetate

InChI

InChI=1S/C15H24O2/c1-4-14-9-12(2)10-15(11-14)7-5-6-8-17-13(3)16/h5-7,12,14H,4,8-11H2,1-3H3/b6-5+,15-7+

InChI Key

ULDRZFWQYAWGLO-CSNJMMPQSA-N

Isomeric SMILES

CCC1CC(C/C(=C\C=C\COC(=O)C)/C1)C

Canonical SMILES

CCC1CC(CC(=CC=CCOC(=O)C)C1)C

Origin of Product

United States

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